molecular formula C11H14N2 B13620004 1,2,3,4-Tetrahydronaphthalene-1-carboximidamide

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide

Cat. No.: B13620004
M. Wt: 174.24 g/mol
InChI Key: YLUBXIQMMDJLLC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide is a chemical compound with the molecular formula C11H14N2. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide can be synthesized through the catalytic hydrogenation of naphthalene. This process involves the use of nickel catalysts under specific conditions to achieve the desired hydrogenation . The reaction typically requires elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors are designed to handle the high pressures and temperatures required for the hydrogenation process. The use of nickel catalysts is common in these industrial processes .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: It can be further reduced under specific conditions.

    Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the naphthalene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydronaphthalene-1-carboximidamide is unique due to its specific functional group (carboximidamide) and its partially hydrogenated naphthalene ring. This combination of features gives it distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carboximidamide

InChI

InChI=1S/C11H14N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13)

InChI Key

YLUBXIQMMDJLLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=N)N

Origin of Product

United States

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